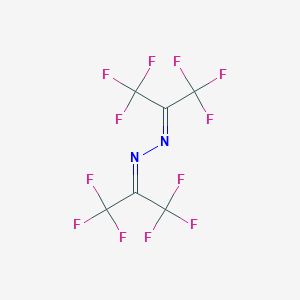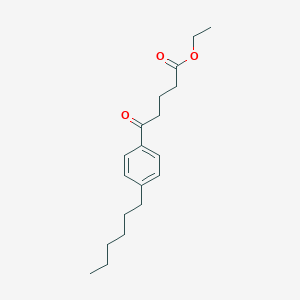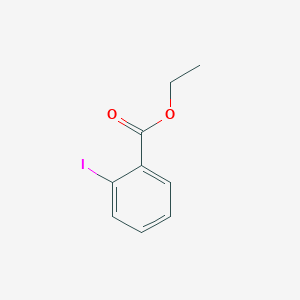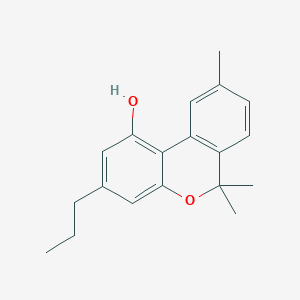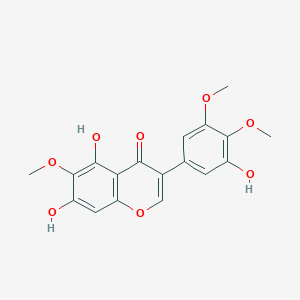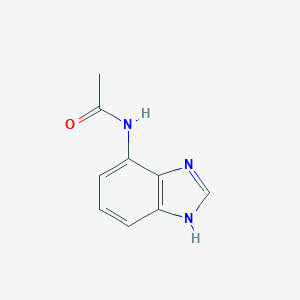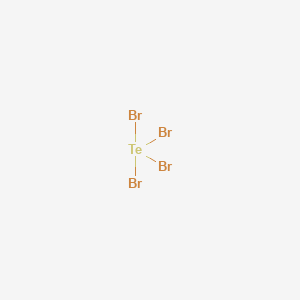![molecular formula C14H13NO B162258 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-05-3](/img/structure/B162258.png)
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. DHP is a versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to scavenge free radicals and reduce oxidative stress. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its versatility and ease of synthesis. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, and its structure can be modified to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine may exhibit toxicity at high doses, which could limit its potential clinical applications.
未来方向
There are several future directions for research on 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine. One area of interest is the development of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine and its potential applications in the treatment of various diseases. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine could be used as a starting point for the development of novel therapeutics that target specific signaling pathways involved in disease progression. Overall, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a promising compound that has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
合成方法
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid. The Gewald reaction involves the condensation of an aldehyde, a beta-ketoester, and elemental sulfur in the presence of a catalyst such as sodium ethoxide. Each of these methods has its advantages and limitations, and the choice of method depends on the specific application.
科学研究应用
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
126474-05-3 |
|---|---|
产品名称 |
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
分子式 |
C14H13NO |
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-11(5-3-1)14-8-12-6-7-15-9-13(12)10-16-14/h1-7,9,14H,8,10H2 |
InChI 键 |
UBGFOEABUJCGRU-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
规范 SMILES |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
同义词 |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-3-phenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
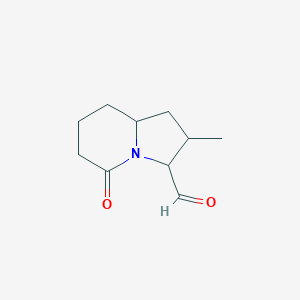
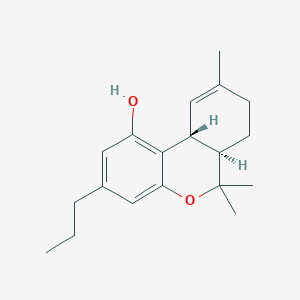
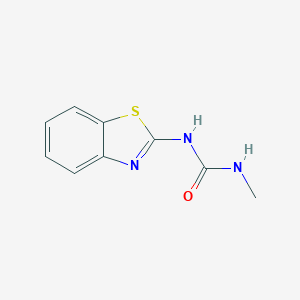
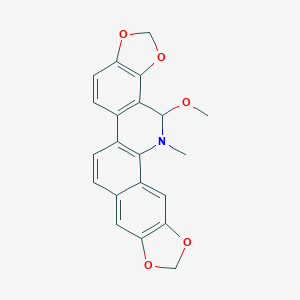
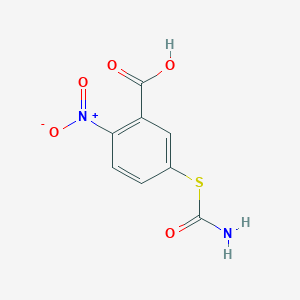
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
